molecular formula C20H21N3O4 B11020382 1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11020382
M. Wt: 367.4 g/mol
InChI Key: RXIRNPCMDOINLA-UHFFFAOYSA-N
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Description

1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring, an isoindole moiety, and a propan-2-yloxy group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps, including the formation of the isoindole core, the introduction of the pyridine ring, and the attachment of the propan-2-yloxy group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, potentially leading to new compounds with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to the presence of the pyridine ring, which can enhance its biological activity and specificity. The combination of functional groups in this compound provides a versatile platform for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

1,3-dioxo-2-(3-propan-2-yloxypropyl)-N-pyridin-2-ylisoindole-5-carboxamide

InChI

InChI=1S/C20H21N3O4/c1-13(2)27-11-5-10-23-19(25)15-8-7-14(12-16(15)20(23)26)18(24)22-17-6-3-4-9-21-17/h3-4,6-9,12-13H,5,10-11H2,1-2H3,(H,21,22,24)

InChI Key

RXIRNPCMDOINLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=CC=N3

Origin of Product

United States

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